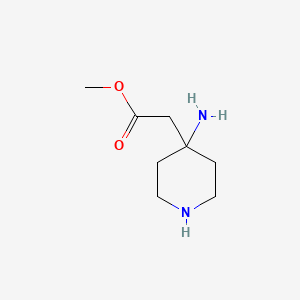![molecular formula C10H12BrN3 B13071764 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction yields the desired compound in a quantitative manner .
Industrial Production Methods
the scalable laboratory methods for the synthesis of pyrazolo[1,5-A]pyrimidine derivatives involve the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by aryl substituents using cross-coupling reactions.
Electrophilic Addition: The compound can generate a carbanion using reactions with n-butyllithium, followed by electrophilic addition.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination.
n-Butyllithium: Used to generate a carbanion for further functionalization.
Major Products Formed
Aryl Substituted Derivatives: Formed through cross-coupling reactions.
Electrophilic Addition Products: Resulting from reactions with n-butyllithium.
Applications De Recherche Scientifique
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing biologically active molecules, including anticancer and anti-inflammatory agents.
Material Science: Due to its significant photophysical properties, it is used in the development of fluorophores.
Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, a target in neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase B, which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one
- 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Uniqueness
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl groups at positions 5 and 7 can lead to different reactivity and interaction with biological targets compared to its methyl or trifluoromethyl-substituted analogs .
Propriétés
Formule moléculaire |
C10H12BrN3 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VRPHWIXXWLEOAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC2=C(C=NN12)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)
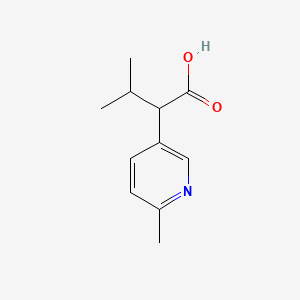
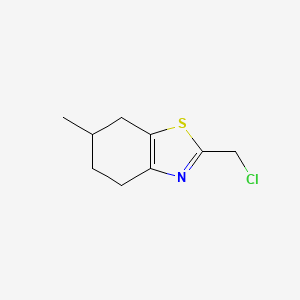
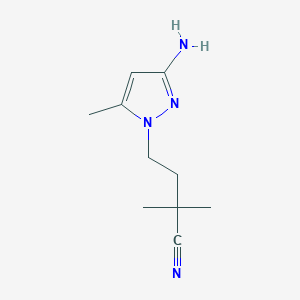
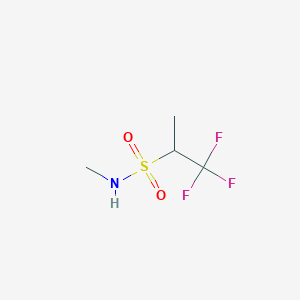
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
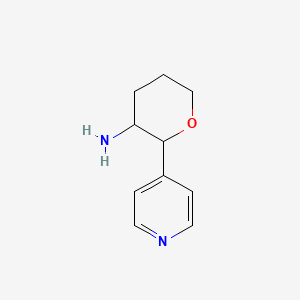
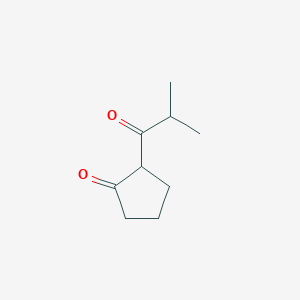

![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
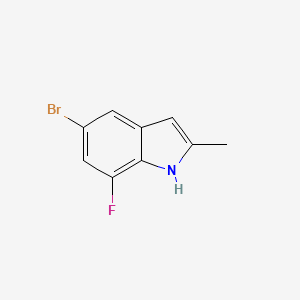
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
